molecular formula C15H17N B15205960 N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine

N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine

Cat. No.: B15205960
M. Wt: 211.30 g/mol
InChI Key: RYXUZZVWGNQCGY-UHFFFAOYSA-N
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Description

N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with three methyl groups and an amine group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted biphenyl derivatives.

Mechanism of Action

The mechanism by which N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N,N,2’-Trimethyl[1,1’-biphenyl]-2-amine
  • N,N,2’-Trimethyl[1,1’-biphenyl]-3-amine
  • N,N,2’-Trimethyl[1,1’-biphenyl]-5-amine

Uniqueness

N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methylphenyl)aniline

InChI

InChI=1S/C15H17N/c1-12-6-4-5-7-15(12)13-8-10-14(11-9-13)16(2)3/h4-11H,1-3H3

InChI Key

RYXUZZVWGNQCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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